Deschloro Bupropion-d9 Hydrochloride

Description

Nomenclature and Classification

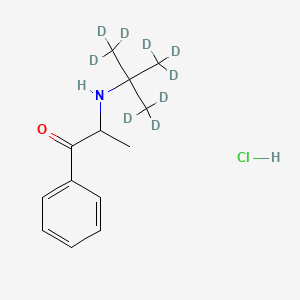

Deschloro Bupropion-d9 Hydrochloride is systematically named 2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-phenylpropan-1-one hydrochloride , reflecting its deuterated tert-butylamino group and ketone backbone. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1346601-65-7 |

| Molecular Formula | C₁₃H₁₁D₉ClNO |

| Molecular Weight | 250.81 g/mol |

| IUPAC Name | See above |

| Synonyms | Bupropion Impurity 3; Bupropion USP Related Compound D |

Classified as a deuterated pharmaceutical impurity , this compound belongs to the aminoketone family, characterized by a ketone group adjacent to an amine-substituted carbon. Its deuterium labeling stabilizes metabolic pathways, making it invaluable for mass spectrometry-based assays.

Historical Development of Deuterated Reference Standards

The use of deuterium in pharmaceuticals dates to the 1930s, with early applications in neutron scattering and metabolic studies. By the 1980s, deuterated analogs gained traction in pharmacokinetic research to mitigate first-pass metabolism and prolong drug half-lives. For example, deuterated halothane reduced hepatotoxicity in anesthetics, while deutetrabenazine (a deuterated tetrabenazine) achieved FDA approval in 2017 for Huntington’s disease.

Deschloro Bupropion-d9 Hydrochloride emerged alongside advances in stable isotope labeling techniques. Its development was driven by the need to:

Relationship to Bupropion and Structural Analogues

Bupropion (C₁₃H₁₈ClNO) is a norepinephrine-dopamine reuptake inhibitor (NDRI) with a chlorinated phenylpropanone structure. Deschloro Bupropion-d9 Hydrochloride differs in two key aspects:

- Dechlorination : Removal of the chlorine atom at position 3 of the phenyl ring.

- Deuteration : Incorporation of nine deuterium atoms in the tert-butylamino group.

Structural analogues include:

Significance in Analytical Chemistry

Deschloro Bupropion-d9 Hydrochloride is pivotal in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for:

- Internal standardization : Compensating for matrix effects in biological samples.

- Isotopic purity assessment : High-resolution MS (HR-MS) quantifies deuterium enrichment (e.g., 94.7–99.9% purity).

- Structural integrity verification : Nuclear magnetic resonance (NMR) confirms deuterium placement and absence of protium back-exchange.

For example, a 2023 study validated a strategy combining HR-MS and ¹H/²H NMR to achieve 98.8% isotopic purity for deuterated oxybutynin, a method directly applicable to Deschloro Bupropion-d9 Hydrochloride.

Position within the Aminoketone Class of Compounds

Aminoketones are characterized by a ketone group adjacent to an amine, conferring unique pharmacological and chemical properties. Deschloro Bupropion-d9 Hydrochloride shares this scaffold, with key features:

Comparative analysis of aminoketones reveals:

| Compound | Molecular Formula | Key Feature |

|---|---|---|

| Bupropion | C₁₃H₁₈ClNO | Chlorinated phenyl group |

| Deschloro Bupropion-d9 | C₁₃H₁₁D₉ClNO | Deuterated, dechlorinated analogue |

| Cathinone | C₉H₁₁NO | Natural β-keto amphetamine |

This structural kinship underscores its utility in studying aminoketone metabolism and degradation pathways.

Propriétés

IUPAC Name |

2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZBSTLIANDWJA-WWMMTMLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Selection of Deuterated Reagents

Deuterium is introduced via t-butylamine-d9, which replaces all nine hydrogens in the t-butyl group. Suppliers such as SynZeal provide custom-synthesized deuterated amines, ensuring isotopic purity >98%. Alternative approaches, such as catalytic deuteration using deuterium gas, are less common due to side reactions in the presence of bromine.

Isotopic Purity and Side Products

Analytical techniques like LC-MS and NMR are critical for verifying deuterium distribution. For example, NMR of Deschloro Bupropion-d9 Hydrochloride shows complete absence of proton signals in the t-butyl region (δ 1.2–1.4 ppm), confirming deuterium incorporation. Side products, such as erythrohydro or threohydro derivatives, are minimized by controlling reaction temperature and solvent polarity.

Purification and Optimization

Methanol-Isopropanol Recrystallization

Crude Deschloro Bupropion-d9 Hydrochloride is purified by dissolving in methanol, followed by hyflo-bed filtration to remove particulate impurities. Methanol is evaporated, and the residue is treated with isopropanol to induce crystallization. Refluxing in isopropanol further enhances purity to ≥99.9%, as evidenced by HPLC.

Vacuum Drying and Loss on Drying (LOD)

The final product is dried under vacuum at 70–75°C until LOD ≤0.5%. This step eliminates residual solvents, critical for stability during storage.

Analytical Characterization

Spectroscopic Data

HPLC Purity Profiles

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm |

| Mobile Phase | Acetonitrile:0.1% TFA (70:30) |

| Retention Time | 8.2 min |

| Purity | 99.9% |

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

Deschloro Bupropion-d9 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and halogenating agents are employed under controlled temperature and pressure conditions

Major Products Formed

Applications De Recherche Scientifique

Deschloro Bupropion-d9 Hydrochloride is extensively used in scientific research, particularly in:

Analytical Chemistry: As an internal standard for the quantification of Bupropion and its metabolites in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Bupropion in preclinical and clinical studies.

Forensic Toxicology: Detection and quantification of Bupropion in forensic samples to investigate drug abuse and poisoning cases

Mécanisme D'action

Deschloro Bupropion-d9 Hydrochloride, like its parent compound Bupropion, acts as a norepinephrine and dopamine reuptake inhibitor. It binds to the norepinephrine transporter (NET) and dopamine transporter (DAT), inhibiting the reuptake of these neurotransmitters into the presynaptic neuron. This results in increased concentrations of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission and exerting antidepressant effects .

Comparaison Avec Des Composés Similaires

Bupropion-d9 Hydrochloride

- Structure : Contains deuterium at nine positions but retains the chlorine atom.

- Molecular Formula: C₁₃H₁₀D₉Cl₂NO (MW: 285.25 g/mol) .

- Role : Used as an internal standard for pharmacokinetic studies due to its isotopic stability, enabling precise quantification of Bupropion in biological matrices .

- Key Difference : The presence of chlorine distinguishes it from Deschloro Bupropion-d9 Hydrochloride, impacting molecular weight and analytical applications.

Deschloro Bupropion Hydrochloride

- Structure: Non-deuterated analog lacking the chlorine atom.

- Molecular Formula: C₁₃H₁₈ClNO (MW: 239.74 g/mol; CAS: 63199-74-6) .

- Role : A degradation product or synthetic impurity of Bupropion Hydrochloride.

- Key Difference : Absence of deuterium limits its utility in isotope dilution mass spectrometry (IDMS), but it remains critical for impurity profiling .

Rac-threo-Dihydro Bupropion-d9 Hydrochloride

- Structure : Deuterated and hydrogenated (reduction of ketone to alcohol) derivative.

- Molecular Formula: C₁₃H₁₃D₉ClNO (MW: 268.81 g/mol) .

- Role : Used to study reduced metabolites of Bupropion in metabolic pathways.

- Key Difference : Structural saturation alters polarity and chromatographic behavior compared to Deschloro Bupropion-d9 Hydrochloride .

Analytical and Functional Comparisons

Structural and Physicochemical Properties

Research Findings and Implications

- Impurity Profiling : Deschloro Bupropion-d9 Hydrochloride is essential for detecting deschloro impurities in Bupropion formulations, ensuring compliance with regulatory limits (e.g., USP standards) .

- Metabolic Studies : Deuterated analogs like Bupropion-d9 HCl enable tracking of Bupropion’s metabolic fate, whereas deschloro variants help identify degradation pathways .

- Activity Differences: The absence of chlorine in Deschloro Bupropion-d9 HCl eliminates its binding affinity to dopamine/norepinephrine transporters, confirming its role as a non-therapeutic impurity .

Activité Biologique

Deschloro Bupropion-d9 Hydrochloride is a stable isotope-labeled derivative of bupropion, a well-known norepinephrine and dopamine reuptake inhibitor (NDRI) used primarily in the treatment of major depressive disorder (MDD) and as a smoking cessation aid. The biological activity of this compound is significant due to its potential therapeutic applications and the insights it provides into the pharmacokinetics of bupropion and its metabolites.

- Chemical Name : 3-Deschloro-4-chloro Bupropion-d9 Hydrochloride

- Molecular Formula : C13H9D9ClNO

- Molecular Weight : 285.26 g/mol

- CAS Number : 2714432-39-8

Deschloro Bupropion-d9 functions similarly to its parent compound, bupropion, by inhibiting the reuptake of norepinephrine and dopamine. This action enhances the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and motivation. Specifically, it exhibits:

- Inhibition of Dopamine Transporters (DAT) : K_i values indicate a moderate affinity for DAT, contributing to its antidepressant effects.

- Inhibition of Norepinephrine Transporters (NET) : It also shows significant inhibition of NET, which is essential for its therapeutic effects in depression and anxiety disorders.

- Minimal Affinity for Serotonin Transporters (SERT) : This characteristic differentiates it from many other antidepressants that primarily target serotonin pathways.

Pharmacokinetics

The pharmacokinetic profile of Deschloro Bupropion-d9 is essential for understanding its metabolism and efficacy:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 87% |

| Peak Plasma Concentration (C_max) | Varies based on formulation |

| Half-Life | Hydroxybupropion ~20 hours |

| Metabolites | Hydroxybupropion, Threohydrobupropion, Erythrohydrobupropion |

The compound's half-life and metabolism are crucial for determining dosing regimens and potential interactions with other medications.

In Vivo Studies

Research has demonstrated that Deschloro Bupropion-d9 can be utilized in various animal models to assess its antidepressant activity. The following findings highlight its biological activity:

- Antidepressant Effects : Studies indicate that both bupropion and its metabolites exhibit antidepressant-like effects in rodent models, with Deschloro Bupropion-d9 showing similar efficacy.

- Nicotine Interaction : It has been observed to augment nicotine self-administration at low doses, suggesting potential implications for smoking cessation therapies .

- Neurotransmitter Effects : The compound inhibits firing rates in noradrenergic neurons within the locus coeruleus, which may contribute to its mood-enhancing properties .

Case Studies

A notable case study involved the administration of Deschloro Bupropion-d9 in a controlled clinical setting to evaluate its pharmacokinetics and safety profile compared to standard bupropion formulations. Results indicated:

- Comparable plasma levels of active metabolites.

- A favorable safety profile with minimal side effects reported.

Applications in Drug Development

Deschloro Bupropion-d9 serves as a valuable tool in drug development:

- Isotope Labeling : Its stable isotope labeling allows for precise quantification in pharmacokinetic studies using techniques such as LC-MS/MS.

- Controlled Release Systems : Research indicates its utility in developing UV-triggered drug release systems, enhancing drug delivery mechanisms .

- Cancer Therapy : The compound is being explored for use in synthesizing small-molecule inhibitors targeting EGFR in cancer therapy .

Q & A

Q. How is Deschloro Bupropion-d9 Hydrochloride synthesized and characterized in research settings?

Deschloro Bupropion-d9 Hydrochloride is synthesized through deuterium incorporation at specific positions (e.g., tert-butyl group) to enable metabolic tracking. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic purity (>99.35% deuterium incorporation) . Synthetic routes typically adapt protocols from non-deuterated analogs, with modifications to optimize deuterium retention during reaction steps .

Q. What analytical methods are recommended for identifying Deschloro Bupropion-d9 Hydrochloride and its impurities?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard methods. TLC uses silica plates with methanol-based test solutions and UV detection at 254 nm to quantify impurities like m-chlorobenzoic acid (limit: ≤0.2%) and related compounds (limit: ≤0.1%) . HPLC with UV or MS detection is preferred for higher sensitivity, leveraging USP reference standards (e.g., Bupropion Hydrochloride RS) for calibration .

Q. What safety protocols are essential when handling Deschloro Bupropion-d9 Hydrochloride?

Critical protocols include:

- PPE : Wear nitrile gloves, chemical splash goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use local exhaust ventilation for powder handling to minimize inhalation risks .

- Storage : Store at 4°C in sealed containers; solutions are stable for 1 month at -20°C or 6 months at -80°C .

- Disposal : Follow hazardous waste regulations; avoid sewer discharge .

Advanced Research Questions

Q. How can researchers track the metabolic pathways of Deschloro Bupropion-d9 Hydrochloride using isotopic labeling?

Deuterium labeling allows tracing via LC-MS/MS in biological matrices. In vitro models (e.g., liver microsomes) and in vivo rodent studies are used to identify metabolites. Key steps:

- Sample preparation : Extract plasma/urine with organic solvents (e.g., methanol).

- Analysis : Use deuterium-specific mass shifts (e.g., +9 Da) to distinguish parent drug from metabolites .

- Quantification : Compare peak areas against deuterated internal standards (e.g., rac threo-Dihydro Bupropion-d9 Hydrochloride) for precise pharmacokinetic modeling .

Q. How can discrepancies in pharmacokinetic data between studies be resolved?

Discrepancies often arise from variations in:

- Experimental design : Standardize administration routes (e.g., oral vs. IV) and sampling intervals .

- Analytical validation : Ensure methods are validated for selectivity (e.g., no interference from isomers like S,S-hydroxy Bupropion) .

- Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-subject variability .

Q. What strategies ensure the stability of Deschloro Bupropion-d9 Hydrochloride in diverse experimental conditions?

Stability studies should include:

- Thermal stability : Monitor decomposition at 220–234°C (melting point range) using thermogravimetric analysis (TGA) .

- Solution stability : Assess degradation in solvents (e.g., methanol) under UV light via accelerated stability testing .

- Long-term storage : Validate shelf life by comparing impurity profiles (e.g., Related Compound C and F) over time .

Q. How are impurities in Deschloro Bupropion-d9 Hydrochloride quantified during method validation?

Impurity limits are determined using:

- Relative response factors (RRF) : Calibrate HPLC responses for each impurity against the parent compound .

- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways .

- Acceptance criteria : Ensure total impurities ≤1.0% and individual unspecified impurities ≤0.1% per ICH guidelines .

Data Contradiction and Replication

Q. What steps should researchers take if experimental results contradict published pharmacokinetic profiles?

- Replicate conditions : Match species, dose, and formulation (e.g., extended-release vs. immediate-release) .

- Verify analytical methods : Cross-validate with a second technique (e.g., LC-MS vs. immunoassay) .

- Review deuterium retention : Confirm isotopic integrity using high-resolution MS to rule out deuterium loss .

Q. How can researchers ensure reproducibility in metabolic studies using deuterated analogs?

- Internal standards : Use stable isotopologues (e.g., Bupropion-d9) to correct for matrix effects .

- Blind testing : Include negative controls (non-deuterated Bupropion) to validate specificity .

- Data transparency : Publish raw chromatograms and mass spectra for peer validation .

Methodological Best Practices

Q. What quality control steps are critical for synthesizing Deschloro Bupropion-d9 Hydrochloride?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.